Selectivity Profile: Apratastat's Defined Balance of TACE and MMP Inhibition vs. Comparators
Apratastat exhibits a specific inhibitory profile against TACE (ADAM17), MMP-1, and MMP-13, with IC50 values of 20 nM, 33 nM, and 8.1 nM, respectively [1]. This contrasts with the close analog TMI-1, which is a more potent TACE inhibitor (IC50 = 8.4 nM) but shows a different spectrum of MMP inhibition (e.g., MMP-13 IC50 = 3 nM) [2]. Conversely, the broad-spectrum inhibitor Marimastat potently inhibits MMP-9 (IC50 = 3 nM) and MMP-13 (IC50 = 0.74 nM) but its specific TACE/ADAM17 potency is less defined in comparative studies, and its clinical use was plagued by musculoskeletal toxicity [3]. The research-use-only tool compound TAPI-0 has a much lower potency against TACE (IC50 = 100 nM) [4].
| Evidence Dimension | Enzyme Inhibition Potency (IC50, nM) |
|---|---|
| Target Compound Data | TACE: 20; MMP-1: 33; MMP-13: 8.1 |
| Comparator Or Baseline | TMI-1: TACE: 8.4, MMP-13: 3, MMP-1: 6.6; Marimastat: MMP-13: 0.74, MMP-9: 3; TAPI-0: TACE: 100 |
| Quantified Difference | Apratastat is ~2.4-fold less potent at TACE vs. TMI-1 but has a distinct MMP inhibition pattern; ~30-fold more potent at TACE vs. TAPI-0. |
| Conditions | Cell-free enzymatic assays with recombinant enzymes. |
Why This Matters
This specific selectivity fingerprint dictates the biological outcome in model systems; researchers investigating pathways where MMP-13 and TACE both play a role will find a different functional response with apratastat than with TMI-1 or a broad-spectrum inhibitor like Marimastat.
- [1] Anjiechem. Apratastat (TMI-005) product page. View Source
- [2] Zhang Y, Xu J, Levin J, Hegen M, Li G, Robertshaw H, et al. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis. J Pharmacol Exp Ther. 2004 Apr;309(1):348-55. View Source
- [3] Coussens LM, Fingleton B, Matrisian LM. Matrix metalloproteinase inhibitors and cancer: trials and tribulations. Science. 2002 Mar 29;295(5564):2387-92. View Source
- [4] Adooq. TAPI-0 product datasheet. View Source
